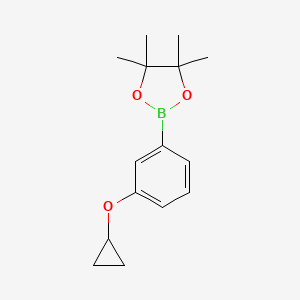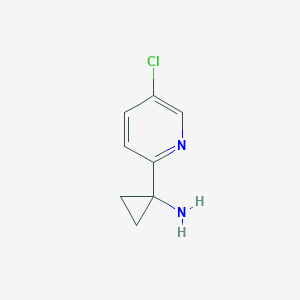
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine is a versatile chemical intermediate used in the synthesis of pharmacologically relevant compounds. For instance, it's employed in the creation of 1,5-substituted pyrrolidin-2-ones via a Lewis acid-catalyzed reaction, which are further used to produce various nitrogen-containing polycyclic compounds, crucial in medicinal chemistry and pharmacology (Boichenko et al., 2022).
- The compound is also involved in the selective amination of polyhalopyridines, yielding products like 5-amino-2-chloropyridine with high yield and chemoselectivity, demonstrating its significance in organic synthesis (Ji et al., 2003).
Biological Applications
- Some derivatives of 1-(5-Chloropyridin-2-yl)cyclopropan-1-amine have been tested for antimalarial activity, showing significant potential in fighting malaria. Compounds synthesized from this base structure demonstrated high activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
- It's also used in the synthesis of compounds with reported insecticidal activities against certain species like Aphis craccivora, indicating its utility in the development of agricultural chemicals (Tian et al., 2007).
- Furthermore, the compound's derivatives have been studied for their potential as anticancer agents. For example, a series of novel amide derivatives showed promising antiproliferative activity against human breast cancer cell lines, marking its importance in cancer research (Panneerselvam et al., 2022).
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIJNZISOQXOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
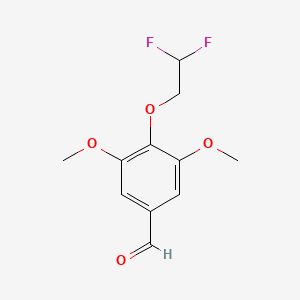
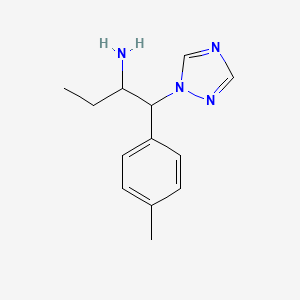
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)

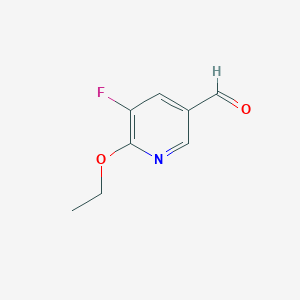

![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
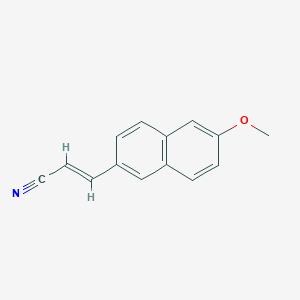

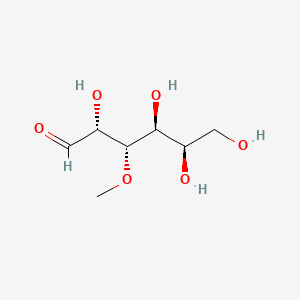
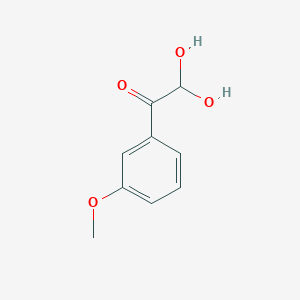
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)
